![molecular formula C17H21N5O4 B2771226 8-Amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione CAS No. 876712-57-1](/img/structure/B2771226.png)
8-Amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2,6-dioxopurine-3-carboxylic acid with 2-bromo-3-methylphenol, followed by the reaction of the resulting intermediate with 3-chloro-1,2-propanediol and 2-aminoethanol. A method was developed to prepare previously unreported 8-amino-substituted (2-hydroxy-3-p-methoxyphenoxypropyl-1)theophyllines as potential biologically active compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H23N5O5.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2,6-dioxopurine-3-carboxylic acid with 2-bromo-3-methylphenol, followed by the reaction of the resulting intermediate with 3-chloro-1,2-propanediol and 2-aminoethanol.Physical And Chemical Properties Analysis
This compound is a white crystalline compound that is insoluble in H2O and Et2O and soluble in hot alcohols, 1,4-dioxane, and DMF .Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound 8-Amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione, due to its complex structure, finds applications in various fields of scientific research, particularly in the synthesis of pharmaceuticals and study of biological activities. Although the specific compound was not directly identified in the searched papers, related research provides insight into its potential applications based on similar structures.
Aromatase Inhibitors for Cancer Treatment : Derivatives related to the compound structure have been explored for their potential as aromatase inhibitors, which are crucial in the treatment of hormone-dependent breast cancer. The synthesis and biological evaluation of such compounds have shown stronger inhibition of human placental aromatase compared to other treatments, highlighting their importance in cancer research (Hartmann & Batzl, 1986).
Selective Protection Strategies in Organic Synthesis : Research into selective deblocking of propargyl carbonates over propargyl carbamates has led to the development of orthogonal protection strategies for the hydroxyl and amino functionalities. This approach is valuable for synthesizing compounds with precise functional group manipulation, which can include structures similar to the compound (Ramesh, Bhat, & Chandrasekaran, 2005).
Novel Synthesis Methods : Innovative synthesis methods for related compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, offer new pathways for creating potential pharmaceuticals and exploring their reactions (Pimenova et al., 2003).
Pharmacological Studies : Derivatives of 1,3-dimethylpurine-2,6-dione, sharing structural similarities with the compound, have been synthesized and tested for various pharmacological activities, including cardiovascular effects. These studies contribute to understanding the potential therapeutic applications of similar compounds (Chłoń-Rzepa et al., 2011).
Optical and Nonlinear Optical Properties : Experimental and computational studies on pyrimidine-based bis-uracil derivatives indicate their potential for optical, nonlinear optical, and drug discovery applications. Such research can inform the exploration of the compound for similar uses (Mohan et al., 2020).
Propriétés
IUPAC Name |
8-amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-10-5-4-6-12(7-10)26-9-11(23)8-22-13-14(19-16(22)18)20(2)17(25)21(3)15(13)24/h4-7,11,23H,8-9H2,1-3H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJKAPDKVVSFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Cyclopropylmethyl)phenyl]methanamine;hydrochloride](/img/structure/B2771143.png)
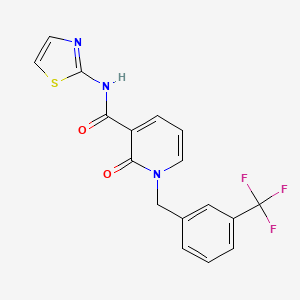

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2771148.png)
![N-(4-Tert-butyl-1-cyanocyclohexyl)-2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetamide](/img/structure/B2771150.png)

![2-[(2S,4R)-4-[(2-Methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2771154.png)

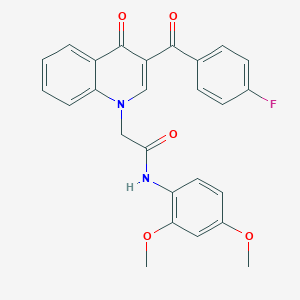
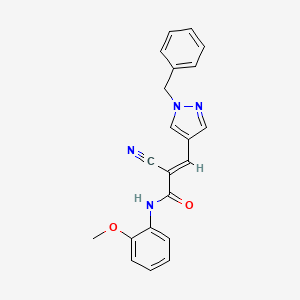
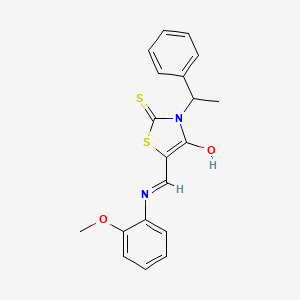
![methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate](/img/structure/B2771161.png)
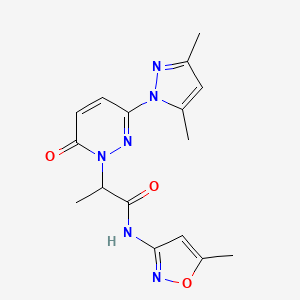
![(Z)-ethyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2771164.png)